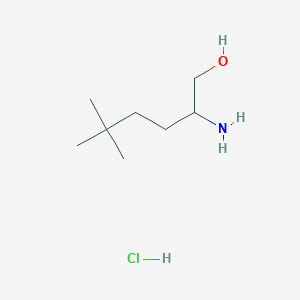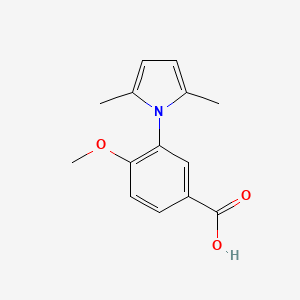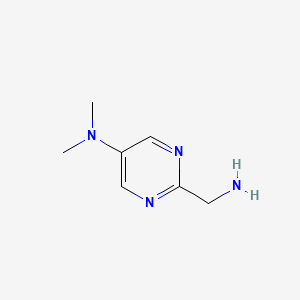![molecular formula C10H9BrO6 B1526279 2,2'-[(2-Bromo-1,4-phenylene)bis(oxy)]diacetic acid CAS No. 84794-73-0](/img/structure/B1526279.png)
2,2'-[(2-Bromo-1,4-phenylene)bis(oxy)]diacetic acid
Vue d'ensemble
Description
2,2’-[(2-Bromo-1,4-phenylene)bis(oxy)]diacetic acid is a chemical compound with the molecular formula C10H10O6 . It is also known by other names such as (4-Carboxymethoxy-phenoxy)-acetic acid and 1,4-Dicarboxymethoxybenzene .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenylene group (a benzene ring) with two oxy groups attached at the 1,4 positions. Each oxy group is connected to an acetic acid group . The exact structure can be found in databases like ChemSpider .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include an average mass of 226.183 Da and a monoisotopic mass of 226.047745 Da . More detailed properties might be available in specialized chemical databases.Applications De Recherche Scientifique
Photocrosslinkable Copolyesters
2,2'-[(2-Bromo-1,4-phenylene)bis(oxy)]diacetic acid has been identified as a component in the creation of photocrosslinkable copolyesters. These materials incorporate structural units like 1,4-Phenylene bis(acrylic acid) that can undergo rapid photochemical reactions to form crosslinks, making them suitable for applications requiring thermosetting properties. Such copolyesters have potential in creating films and fibers that can be thermoset after fabrication through photochemical means (Vargas et al., 2000).
Synthesis and Characterization of Diacid Monomers and Poly (ester-imide)s
The compound has been utilized in the synthesis of diacid monomers and poly (ester-imide)s. This process involves the reaction of specific anhydrides with diamines, leading to the formation of polymers with excellent solubility in polar aprotic solutions and high thermal stability. The presence of flexible groups in the polymer backbone enhances these properties (Kamel et al., 2019).
Antioxidant and Anticancer Activities
Derivatives of bromophenol, which might share structural similarities with 2,2'-[(2-Bromo-1,4-phenylene)bis(oxy)]diacetic acid, have been studied for their antioxidant and anticancer activities. These compounds have shown promise in ameliorating oxidative damage and inducing apoptosis in specific cancer cells, indicating potential applications in drug development (Dong et al., 2022).
Photocatalytic Properties for Dye Degradation
Compounds including ether-bridged dicarboxylic acids, which might relate to the chemical structure , have been used in the synthesis of coordination polymeric architectures. These have shown promising photocatalytic properties, particularly for the degradation of organic dye pollutants like methyl violet (Lu et al., 2021).
Propriétés
IUPAC Name |
2-[3-bromo-4-(carboxymethoxy)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO6/c11-7-3-6(16-4-9(12)13)1-2-8(7)17-5-10(14)15/h1-3H,4-5H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUUWOLSAUDOOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(=O)O)Br)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901204030 | |
| Record name | Acetic acid, 2,2′-[(2-bromo-1,4-phenylene)bis(oxy)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901204030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-[(2-Bromo-1,4-phenylene)bis(oxy)]diacetic acid | |
CAS RN |
84794-73-0 | |
| Record name | Acetic acid, 2,2′-[(2-bromo-1,4-phenylene)bis(oxy)]bis- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84794-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2,2′-[(2-bromo-1,4-phenylene)bis(oxy)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901204030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[6-(Tert-butoxy)pyridin-2-yl]ethan-1-amine](/img/structure/B1526201.png)

![4-{2-Azabicyclo[2.2.1]heptan-2-yl}aniline](/img/structure/B1526205.png)

![4-bromo-1-[(2,3-difluorophenyl)methyl]-1H-pyrazole](/img/structure/B1526207.png)


![2-[4-(Chloromethyl)phenyl]acetaldehyde](/img/structure/B1526213.png)




